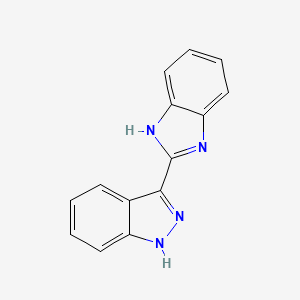
3-(1H-Benzimidazol-2-YL)-1H-indazole
概要
説明
Benzimidazole derivatives are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .Chemical Reactions Analysis
Benzimidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in the formation of organometallic complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the UV-vis spectrum, HOMO and LUMO energies, and the potential energy distribution can be investigated .科学的研究の応用
c-ABL Inhibition
The compound 3-benzimidazol-2-yl-1H-indazole has been developed as an alternate scaffold for receptor tyrosine kinase (RTK) inhibitor programs. Research shows that certain derivatives of this compound are potent inhibitors of the enzyme c-ABL, which is significant in cancer research and therapy (Mcbride et al., 2006).
Structural Properties
A study reviewing the structural and properties (including crystallography, NMR, and theoretical calculations) of NH-benzazoles, which include 1H-benzimidazoles and 1H-indazoles, provides insights into the molecular structure and behavior of these compounds (Elguero et al., 2013).
Corrosion Inhibition
Benzimidazole derivatives, including compounds related to 3-(1H-Benzimidazol-2-YL)-1H-indazole, have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application is significant in industrial and engineering contexts (Yadav et al., 2013).
Synthesis Variability
Research demonstrates the synthesis of various N-arylindazoles and benzimidazoles from common intermediates, showing the versatility and adaptability of these compounds in pharmaceutical and chemical synthesis (Wray & Stambuli, 2010).
Anticancer Applications
The synthesis of Hazole compounds, including 2H-indazole, and their evaluation in anticancer studies highlight the potential of these compounds in oncology. Notably, the stabilization of the 2H-indazole tautomer in certain complexes is unprecedented, showing novel applications in cancer treatment (Büchel et al., 2011).
Antifungal Activity
Benzimidazole derivatives have shown high antifungal activities, particularly against Botrytis cinerea, demonstrating their potential in agricultural and pharmaceutical applications (Zhang et al., 2012).
作用機序
Target of Action
The primary targets of 3-(1H-Benzimidazol-2-YL)-1H-indazole are Aurora kinase A and Cyclin-dependent kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation, making them potential targets for anticancer therapy .
Mode of Action
3-(1H-Benzimidazol-2-YL)-1H-indazole interacts with its targets, Aurora kinase A and CDK2, leading to changes in their activity . .
Biochemical Pathways
The compound’s interaction with Aurora kinase A and CDK2 affects the cell cycle regulation pathways . The downstream effects of these interactions could potentially include altered cell proliferation and growth, which are key factors in cancer development and progression .
Result of Action
The molecular and cellular effects of 3-(1H-Benzimidazol-2-YL)-1H-indazole’s action are likely related to its interaction with its targets and the subsequent impact on cell cycle regulation . This could potentially lead to altered cell growth and proliferation, which are key factors in the development and progression of cancer .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1H-indazol-3-yl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzimidazol-2-YL)-1H-indazole | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

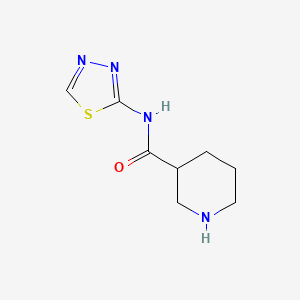
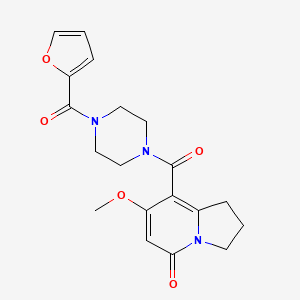
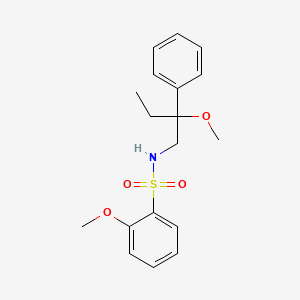
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
![ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2445531.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
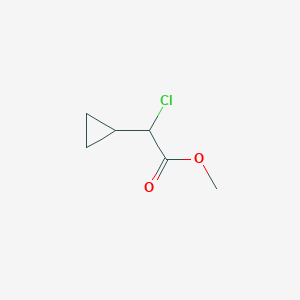
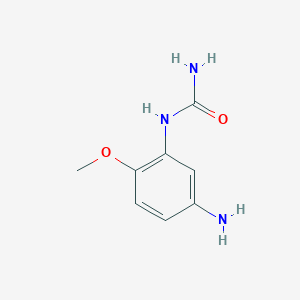

![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)
![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)